GS-9901

Catalog No.
S529278
CAS No.
1640247-87-5
M.F
C22H17ClFN9O
M. Wt
477.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GS-9901

CAS Number

1640247-87-5

Product Name

GS-9901

IUPAC Name

2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile

Molecular Formula

C22H17ClFN9O

Molecular Weight

477.9 g/mol

InChI

InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1

InChI Key

XDSXYMOZKDUASY-INIZCTEOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GS-9901; GS 9901; GS9901.

Canonical SMILES

C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N

Isomeric SMILES

C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N

The exact mass of the compound 2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile is 477.1229 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GS-9901 (CAS: 1640247-87-5) is a highly selective, second-generation, orally bioavailable inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Structurally distinguished by a 2,4,6-triaminopyrimidine-5-carbonitrile hinge-binding motif and a halogenated quinazolinone core, it was specifically engineered to overcome the metabolic and chemical liabilities of first-generation PI3Kδ inhibitors. For procurement and material selection, GS-9901 serves as a premium benchmark compound, offering exceptionally low hepatic clearance, validated gastric stability, and a pharmacokinetic profile that reliably supports once-daily dosing in complex preclinical models[1].

Substituting GS-9901 with first-generation PI3Kδ inhibitors (such as idelalisib) or unoptimized pyridine-quinazolinone analogs introduces severe experimental and formulation risks. Older analogs frequently suffer from rapid aldehyde oxidase-mediated degradation and high N-1 basicity, leading to rapid quinazolinone ring-opening in acidic environments like the stomach. This chemical instability forces researchers to rely on twice-daily dosing regimens and complex, pH-buffered formulations to maintain therapeutic exposures. Procuring the exact GS-9901 structure ensures absolute evasion of aldehyde oxidase metabolism and guarantees the low-pH stability required for reproducible, once-daily oral administration without formulation artifacts [1].

Elimination of Aldehyde Oxidase Metabolism for Extended Half-Life

The incorporation of a 2,4,6-triaminopyrimidine-5-carbonitrile motif in GS-9901 fundamentally alters its metabolic fate compared to earlier purine-based inhibitors. While previous compounds were heavily afflicted by aldehyde oxidase-mediated metabolism, resulting in high clearance rates, GS-9901 eliminates this liability entirely. Quantitative profiling demonstrates a predicted human hepatocyte clearance (CLpr hHep) of just 0.05 L/h/kg, falling well below the 0.2 L/h/kg threshold required for once-daily dosing [1].

Evidence DimensionPredicted human hepatocyte clearance (CLpr hHep)
Target Compound Data0.05 L/h/kg
Comparator Or Baseline>0.2 L/h/kg (First-generation aldehyde oxidase-susceptible analogs)
Quantified Difference>4-fold reduction in hepatic clearance
ConditionsIn vitro human hepatocyte clearance assay

Guarantees prolonged systemic exposure, allowing researchers to transition from burdensome twice-daily dosing to a highly reproducible once-daily oral regimen.

Halogenation-Driven Chemical Stability Under Acidic (Gastric) Conditions

Unoptimized pyridine-containing PI3Kδ inhibitors degrade rapidly at low pH due to protonation-mediated quinazolinone ring opening. GS-9901 solves this by utilizing small electron-withdrawing groups (5-chloro, 8-fluoro) to reduce the N-1 basicity of the quinazolinone ring. Under harsh acidic conditions (pH 2.0 at 40°C), GS-9901 maintains a robust half-life of 20 hours, representing an approximately 7-fold improvement in chemical stability over its unsubstituted precursors [1].

Evidence DimensionChemical degradation half-life (T1/2) at pH 2.0
Target Compound Data20 hours
Comparator Or Baseline~2.8 hours (Unsubstituted pyridine-quinazolinone precursors)
Quantified Difference~7-fold increase in acidic stability
ConditionsAqueous solution at pH 2.0, 40°C

Ensures the active pharmaceutical ingredient survives gastric transit intact, minimizing the need for complex enteric coatings during preclinical formulation development.

Precision Isoform Selectivity for Clean Target Coverage

Achieving maximum PI3Kδ inhibition at trough concentrations without triggering pan-PI3K toxicities (such as insulin resistance via PI3Kα) is a major procurement requirement. GS-9901 delivers an exceptionally clean profile, with a PI3Kδ IC50 of 1.0 nM. It exhibits >100-fold selectivity over PI3Kβ (100 nM), >190-fold over PI3Kγ (190 nM), and >750-fold over PI3Kα (750 nM). This distinct selectivity window prevents the confounding metabolic and off-target effects routinely observed with less optimized pan-PI3K inhibitors [1].

Evidence DimensionKinase IC50 selectivity margins
Target Compound Data750-fold selectivity for δ over α (1.0 nM vs 750 nM)
Comparator Or BaselinePan-PI3K inhibitors (narrow or non-existent selectivity margins)
Quantified DifferenceComplete isolation of PI3Kδ signaling pathways
ConditionsBiochemical kinase inhibition assays

Allows procurement teams to source a tool compound that isolates PI3Kδ-specific immune responses without triggering confounding off-target metabolic toxicity.

Preclinical Pharmacokinetic and Dosing Regimen Benchmarking

Because of its validated evasion of aldehyde oxidase metabolism and exceptionally low hepatocyte clearance (0.05 L/h/kg), GS-9901 is the premier reference standard for establishing baseline pharmacokinetics in novel immunomodulator development. It is specifically procured to validate once-daily (q.d.) oral dosing models in rodents and dogs, serving as a positive control for sustained target coverage [1].

Solid Oral Dosage Form and Gastric-Release Optimization

The compound's engineered resistance to acid-catalyzed quinazolinone ring opening (T1/2 = 20 h at pH 2.0) makes it an ideal active pharmaceutical ingredient (API) proxy for formulation scientists. It is highly recommended for use in testing unbuffered solid oral dosage forms, ensuring that the API remains intact during simulated or in vivo gastric transit without the need for specialized enteric coatings [1].

In Vivo Autoimmune and B-Cell Malignancy Modeling

In complex disease models such as collagen-induced arthritis (CIA) or lymphoma xenografts, off-target kinase inhibition can skew survival and efficacy data. GS-9901's >750-fold selectivity for PI3Kδ over PI3Kα ensures that researchers can achieve >90% target inhibition at trough levels without inducing the hyperglycemia or insulin disruption commonly associated with broader PI3K inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

477.1228621 Da

Monoisotopic Mass

477.1228621 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U09Q76B8VK

Dates

Last modified: 02-18-2024
1: Patel L, Chandrasekhar J, Evarts J, Forseth K, Haran AC, Ip C, Kashishian A, Kim M, Koditek D, Koppenol S, Lad L, Lepist EI, McGrath ME, Perreault S, Puri KD, Villaseñor AG, Somoza JR, Steiner BH, Therrien J, Treiberg J, Phillips G. Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability. J Med Chem. 2016 Oct 3. [Epub ahead of print] PubMed PMID: 27660855.

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